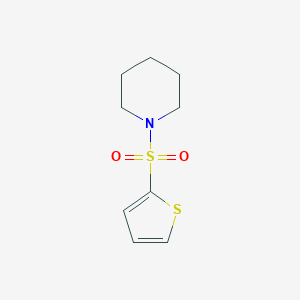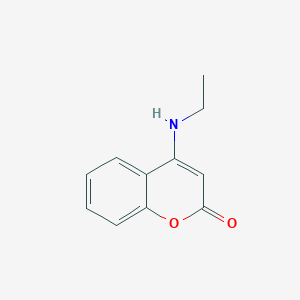
4-(Ethylamino)chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethylamino)chromen-2-one, commonly known as coumarin, is a natural compound found in several plants, including cinnamon, sweet clover, and tonka beans. Coumarin has been used in traditional medicine for centuries due to its anti-inflammatory, anticoagulant, and antimicrobial properties. In recent years, coumarin has gained attention in the scientific community for its potential applications in various fields, including drug discovery, agriculture, and food industry.
作用機序
The mechanism of action of coumarin is not fully understood, but several studies have suggested that it works by inhibiting enzymes, such as tyrosinase and acetylcholinesterase, and modulating signaling pathways, such as the PI3K/Akt and NF-κB pathways. Coumarin has also been shown to interact with several receptors, including the serotonin and dopamine receptors.
生化学的および生理学的効果
Coumarin has been reported to exhibit several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticoagulant activities. Coumarin has also been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. Coumarin has been reported to lower blood glucose levels and improve insulin sensitivity, making it a potential candidate for the treatment of diabetes.
実験室実験の利点と制限
Coumarin has several advantages for lab experiments, including its low cost, easy availability, and ease of synthesis. Coumarin is also relatively stable and can be stored for long periods without degradation. However, coumarin has several limitations, including its low solubility in water, which can limit its bioavailability and efficacy. Coumarin can also exhibit toxicity at high doses, which can limit its use in vivo.
将来の方向性
There are several future directions for the research on coumarin. One potential direction is the development of coumarin-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another potential direction is the development of coumarin-based antibiotics for the treatment of bacterial infections. Coumarin-based compounds also have potential applications in the food industry as natural preservatives and flavor enhancers. Further research is needed to fully understand the mechanism of action of coumarin and its potential applications in various fields.
合成法
Coumarin can be synthesized through several methods, including Pechmann condensation, Knoevenagel reaction, and Perkin reaction. The Pechmann condensation is the most commonly used method, which involves the reaction between salicylaldehyde and a β-ketoester in the presence of a Lewis acid catalyst. The reaction yields 4-hydroxycoumarin, which can be further converted to coumarin through several steps, including esterification and dehydration.
科学的研究の応用
Coumarin has been extensively studied for its potential applications in drug discovery. Several studies have reported the anticancer, antiviral, and antidiabetic activities of coumarin and its derivatives. Coumarin has also been shown to possess neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
CAS番号 |
132815-41-9 |
|---|---|
製品名 |
4-(Ethylamino)chromen-2-one |
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC名 |
4-(ethylamino)chromen-2-one |
InChI |
InChI=1S/C11H11NO2/c1-2-12-9-7-11(13)14-10-6-4-3-5-8(9)10/h3-7,12H,2H2,1H3 |
InChIキー |
XIQPSFFLLAUPQE-UHFFFAOYSA-N |
SMILES |
CCNC1=CC(=O)OC2=CC=CC=C21 |
正規SMILES |
CCNC1=CC(=O)OC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



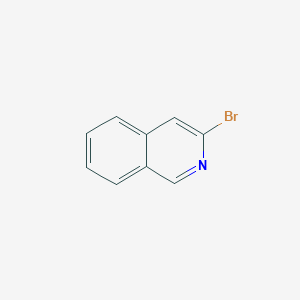
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide](/img/structure/B184083.png)
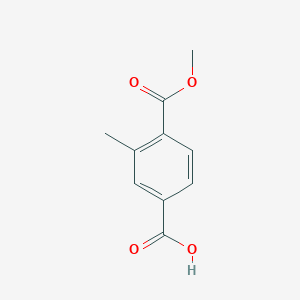
![1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo-](/img/structure/B184087.png)
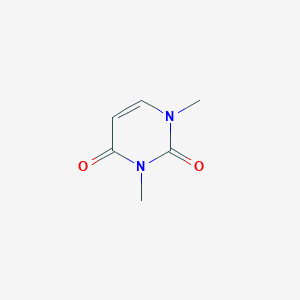
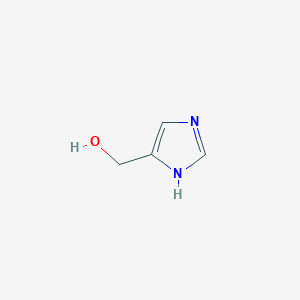
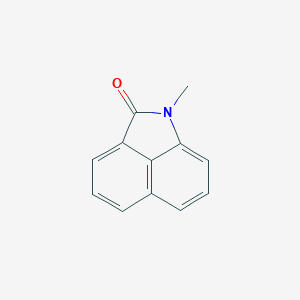
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B184092.png)
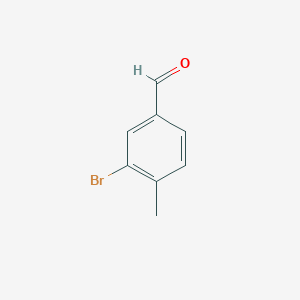

![1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole](/img/structure/B184097.png)
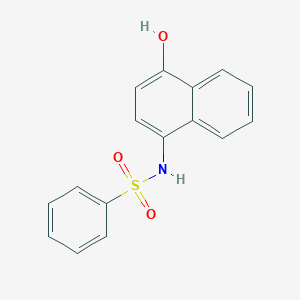
![[(1R,2R)-2-(phenylmethoxymethyl)cyclopropyl]methanol](/img/structure/B184099.png)
